molecular formula C12H10BrNO2 B3027774 Ethyl 5-bromoquinoline-3-carboxylate CAS No. 1383551-36-7

Ethyl 5-bromoquinoline-3-carboxylate

Cat. No. B3027774
CAS RN: 1383551-36-7
M. Wt: 280.12
InChI Key: IQYDMSOHOYEMJP-UHFFFAOYSA-N
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Description

Ethyl 5-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 . It has a molecular weight of 280.12 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromoquinoline-3-carboxylate consists of 12 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

Ethyl 5-bromoquinoline-3-carboxylate has a number of physical and chemical properties. It has a molecular weight of 280.12 and a molecular formula of C12H10BrNO2 . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Material Science

Quinoline-based molecules find applications in materials science. Ethyl 5-bromoquinoline-3-carboxylate could be incorporated into organic semiconductors, liquid crystals, or luminescent materials. Its unique electronic properties make it an interesting candidate for designing functional materials.

For more technical details, you can refer to the compound’s structure and properties here.

Safety and Hazards

Ethyl 5-bromoquinoline-3-carboxylate has several safety and hazard considerations. It has been assigned the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

The future directions for Ethyl 5-bromoquinoline-3-carboxylate and similar compounds involve the development of new methods for their preparation and the improvement of existing synthetic methods . There is also a focus on environmentally friendly reactions . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

properties

IUPAC Name

ethyl 5-bromoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYDMSOHOYEMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737634
Record name Ethyl 5-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1383551-36-7
Record name Ethyl 5-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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